molecular formula C20H20N2O2 B2991856 7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol CAS No. 315234-68-5

7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol

Cat. No. B2991856
CAS RN: 315234-68-5
M. Wt: 320.392
InChI Key: GDKJUKABSCEYAQ-UHFFFAOYSA-N
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Description

7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol, also known as PQQ, is a redox cofactor that is involved in several biological processes. It was first identified as a growth factor for bacteria and later found to have similar functions in higher organisms. PQQ has been the focus of extensive research due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Anti-Corrosion Properties

Research indicates the effectiveness of hydroxyquinoline derivatives, including compounds structurally related to 7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol, as anti-corrosion agents. In a study focused on mild steel protection in acidic environments, derivatives demonstrated high efficiency, reaching up to 90% effectiveness in preventing corrosion. These findings suggest potential applications in industrial settings where metal preservation is crucial (Dhaybia Douche et al., 2020).

Catalytic Activity in Organic Synthesis

Another study explored the use of 8-hydroxyquinoline (oxine) derivatives as catalysts in amine and copper-free Sonogashira coupling reactions. The research highlighted the synthesis of unsymmetrical pincer ligands with an oxine core, demonstrating significant efficiency in catalyzing the coupling process. This suggests the potential of 7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol derivatives in facilitating various organic synthesis reactions (Satyendra Kumar et al., 2017).

Chemosensory Applications

The development of chemosensors based on hydroxyquinoline derivatives for detecting specific ions or molecules has been demonstrated. For example, a study introduced a chemosensor for selective cyanide detection in aqueous solutions, showcasing the potential of hydroxyquinoline frameworks in environmental monitoring and safety applications (Y. Na et al., 2014).

Antitumor Activity

Research into the antiproliferative properties of quinolin-4-ones bearing a pyrrolidinyl group has shown promising results against various human cancer cell lines. The potent cytotoxic activity of these compounds, along with minimal effects on normal cell lines, underscores the therapeutic potential of hydroxyquinoline derivatives in cancer treatment (Shih-Ming Huang et al., 2013).

properties

IUPAC Name

7-[(3-hydroxyphenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-16-7-3-5-15(13-16)19(22-11-1-2-12-22)17-9-8-14-6-4-10-21-18(14)20(17)24/h3-10,13,19,23-24H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKJUKABSCEYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC(=CC=C2)O)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol

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